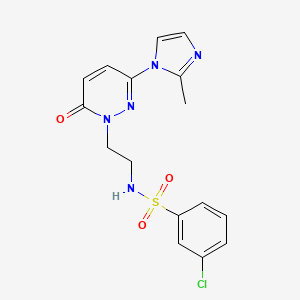
3-chloro-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-chloro-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds containing imidazole and pyridazine moieties have shown promise in inhibiting cancer cell proliferation. For instance, studies on related structures indicate that they can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .
- Antimicrobial Properties : The sulfonamide component is known for its antibacterial effects. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism, although detailed mechanisms remain to be elucidated .
Anticancer Activity
A study investigated the effects of related compounds on lung cancer cells (A549). The results showed that certain derivatives exhibited IC50 values ranging from 3.29 to 10.71 μM, indicating significant cytotoxicity against these cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Studies
In another study focusing on sulfonamide derivatives, compounds similar to the one were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
- Enzyme Interaction : Binding to target enzymes, thereby inhibiting their activity and disrupting metabolic pathways essential for cancer cell survival or bacterial growth.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | 1,2,3-triazole derivatives | 3.29 - 10.71 | Apoptosis induction |
| Antimicrobial | Sulfonamide derivatives | < 20 | Enzyme inhibition |
| Enzyme Inhibition | Various derivatives | N/A | Competitive inhibition |
特性
IUPAC Name |
3-chloro-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-12-18-7-9-21(12)15-5-6-16(23)22(20-15)10-8-19-26(24,25)14-4-2-3-13(17)11-14/h2-7,9,11,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBFEDQUEOMJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














